molecular formula C16H16O B1329368 2,2-Diphenyltetrahydrofuran CAS No. 887-15-0

2,2-Diphenyltetrahydrofuran

Cat. No.: B1329368
CAS No.: 887-15-0
M. Wt: 224.30 g/mol
InChI Key: ONRSPOWNRLCCGF-UHFFFAOYSA-N
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Description

Diphenyltetrahydrofuran is an organic compound with the molecular formula C16H16O. It is characterized by a tetrahydrofuran ring substituted with two phenyl groups. This compound is known for its unique chemical properties and is commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyltetrahydrofuran can be synthesized through several methods, including hydrogenation and cyclization reactions. One common method involves the hydrogenation of styrene and phenol in the presence of hydrogen gas, resulting in the formation of diphenyltetrahydrofuran .

Industrial Production Methods: In industrial settings, diphenyltetrahydrofuran is produced using large-scale hydrogenation reactors. The process typically involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diphenyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diphenyltetrahydrofuran has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diphenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a TRPV3 antagonist, which means it can inhibit the activity of the TRPV3 channel. This interaction can modulate various physiological processes and has potential implications in therapeutic applications .

Comparison with Similar Compounds

  • 3,4-Diphenyltetrahydrofuran
  • Diphenylboronic anhydride

Comparison: Diphenyltetrahydrofuran is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. Compared to 3,4-diphenyltetrahydrofuran, diphenyltetrahydrofuran has different regioselectivity and functionalization potential. Diphenylboronic anhydride, on the other hand, exhibits different chemical behavior and applications .

Properties

IUPAC Name

2,2-diphenyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-3-8-14(9-4-1)16(12-7-13-17-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRSPOWNRLCCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237245
Record name 2,2-Diphenyltetrahydrofuran
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887-15-0
Record name Tetrahydro-2,2-diphenylfuran
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Record name 2,2-Diphenyltetrahydrofuran
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Record name NSC89761
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Record name 2,2-Diphenyltetrahydrofuran
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Record name 2,2-diphenyltetrahydrofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,2-Diphenyltetrahydrofuran interact with biological systems, specifically concerning calcium signaling?

A: Research suggests that this compound acts as a direct inhibitor of store-operated calcium entry channels (SOCC) in human platelets. [] This means it can block the influx of calcium ions into cells, even when these channels are activated by depletion of intracellular calcium stores. Interestingly, it doesn't seem to affect calcium mobilization induced by thapsigargin, suggesting its action is specific to SOCC and not other calcium channels. [] Additionally, research indicates that this compound does not affect plasma membrane stretch-induced intracellular calcium signaling in Merkel cells, suggesting that it may not interact with all types of mechanosensitive ion channels. []

Q2: What is the conformational flexibility of the this compound ring system, and how does this relate to its biological activity?

A: Studies using X-ray crystallography have shown that the five-membered ring in this compound derivatives can adopt different conformations. [] Specifically, substitutions on the tetrahydrofuran ring seem to influence its puckering, with the C atom connected to the hydroxy group adopting either an E3 envelope or a 4T3 twist conformation. [] While the studies don't directly correlate these conformational differences to biological activity, it highlights the flexibility of the ring system, which could be relevant for its interactions with biological targets.

Q3: Are there any known structure-activity relationships (SAR) for this compound derivatives?

A: While limited information is available from the provided abstracts, one study mentions that compounds structurally similar to this compound, such as diphenylboronic anhydride and this compound, also inhibited calcium influx in platelets. [] This observation suggests that the diphenyl moiety and the tetrahydrofuran ring are likely important for the inhibitory activity. Further research is needed to establish a comprehensive SAR and understand the specific structural features crucial for activity and selectivity.

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